ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate is an organic compound belonging to the indeno[1,2-b]pyridine family This compound is characterized by its unique structure, which includes a fused indeno-pyridine ring system
Preparation Methods
The synthesis of ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate typically involves a multi-component reaction. One common synthetic route includes the reaction of indane-1,3-dione with benzaldehyde, ethyl acetoacetate, and ammonium acetate . The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Material Science: The compound’s optical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in fluorescence quenching studies to understand the interactions between molecules and their environments.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other indeno[1,2-b]pyridine derivatives, such as:
Ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate: This compound has a similar structure but with a chlorine substituent on the phenyl ring, which can alter its chemical and biological properties.
Ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate:
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for various specialized applications.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-phenylindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-3-26-22(25)17-13(2)23-20-15-11-7-8-12-16(15)21(24)19(20)18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMDTXOTAYQUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=O)C2=C1C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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